molecular formula C13H8ClN3O3 B3871603 3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine

3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine

Cat. No.: B3871603
M. Wt: 289.67 g/mol
InChI Key: CQFQPCVLOKLVGL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine is a heterocyclic compound that contains a benzoxadiazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine typically involves the reaction of 4-chloronitrobenzene with appropriate reagents to form the benzoxadiazine ring. One common method includes the cyclization of 4-chloronitrobenzene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Strong oxidizing agents, though these are less frequently used.

Major Products Formed

    Reduction: Formation of 3-(4-aminophenyl)-7-nitro-2H-1,2,4-benzoxadiazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may play a role in redox reactions within biological systems, while the chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another compound with a chlorophenyl group, but with different functional groups and properties.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a thiadiazole ring, showing different biological activities.

Uniqueness

3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine is unique due to the combination of the benzoxadiazine ring with both nitro and chlorophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-nitro-2H-1,2,4-benzoxadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)20-16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFQPCVLOKLVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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